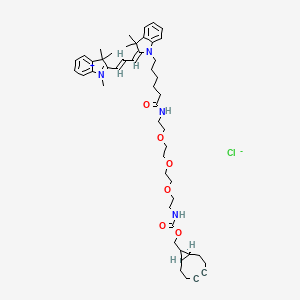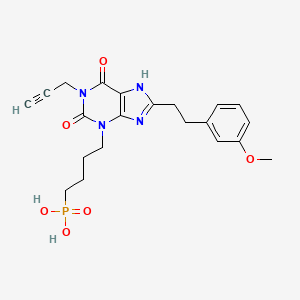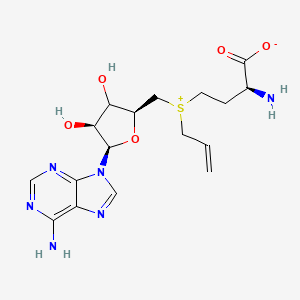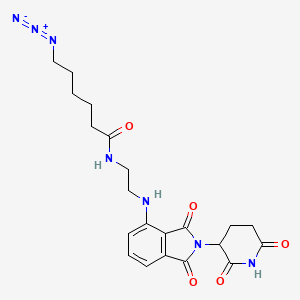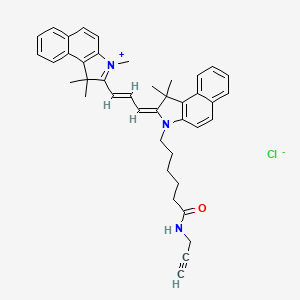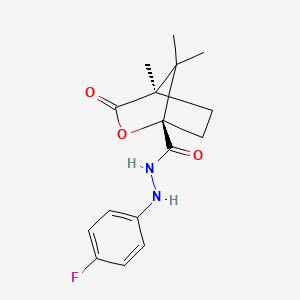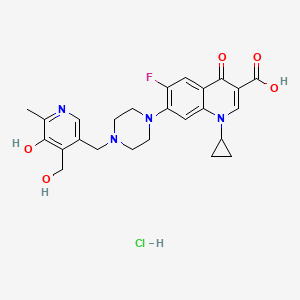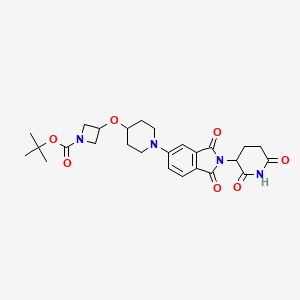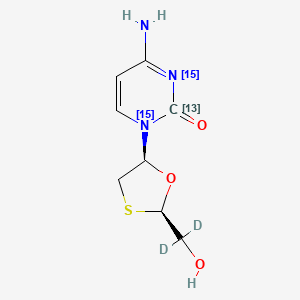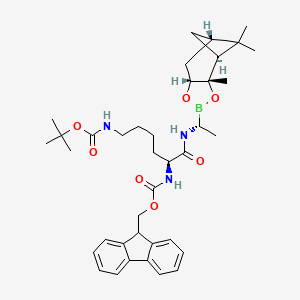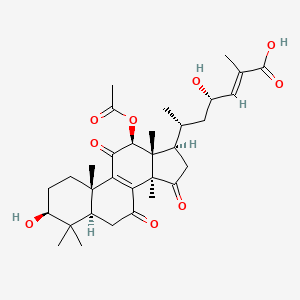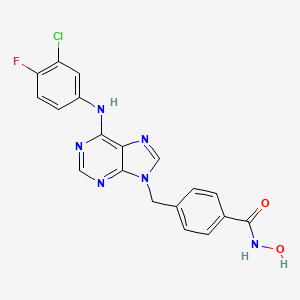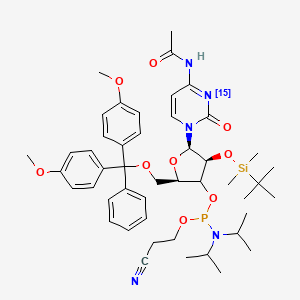
N-(3-anilino-3-oxopropyl)-N-octylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-anilino-3-oxopropyl)-N-octylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an anilino group, an oxopropyl group, and an octyl chain attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilino-3-oxopropyl)-N-octylbenzamide typically involves the following steps:
Formation of the Anilino Intermediate: Aniline is reacted with a suitable acylating agent to form the anilino intermediate.
Oxopropylation: The anilino intermediate is then subjected to oxopropylation using a propionylating agent under controlled conditions.
Octylation: The resulting product is further reacted with an octylating agent to introduce the octyl chain.
The reaction conditions for these steps generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-anilino-3-oxopropyl)-N-octylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-anilino-3-oxopropyl)-N-octylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-anilino-3-oxopropyl)-N-octylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-anilino-3-oxopropyl)-4-(1,3-oxazol-5-yl)benzamide
- N-(3-anilino-3-oxopropyl)-2-thiophenecarboxamide
- 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide
Uniqueness
N-(3-anilino-3-oxopropyl)-N-octylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(3-anilino-3-oxopropyl)-N-octylbenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-13-19-26(24(28)21-14-9-7-10-15-21)20-18-23(27)25-22-16-11-8-12-17-22/h7-12,14-17H,2-6,13,18-20H2,1H3,(H,25,27) |
InChI Key |
BLQZCBCZOHGCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCC(=O)NC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


